molecular formula C8H9ClN2O B7935936 3-Chloro-5-methylbenzohydrazide

3-Chloro-5-methylbenzohydrazide

Cat. No.: B7935936
M. Wt: 184.62 g/mol
InChI Key: VNWIUOKVJURQIC-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . The compound’s structure consists of a benzene ring substituted with a chlorine atom at the third position and a methyl group at the fifth position, along with a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylbenzohydrazide typically involves the reaction of 3-chloro-5-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

    Starting Materials: 3-Chloro-5-methylbenzoic acid and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol.

    Procedure: The 3-chloro-5-methylbenzoic acid is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is then heated under reflux for several hours. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-Chloro-5-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group is known to form covalent bonds with carbonyl-containing compounds, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylbenzohydrazide
  • 3-Chloro-5-methoxybenzohydrazide
  • 3-Chloro-5-nitrobenzohydrazide

Uniqueness

3-Chloro-5-methylbenzohydrazide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-chloro-5-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-6(8(12)11-10)4-7(9)3-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWIUOKVJURQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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